[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate
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Overview
Description
[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the hydrazone linkage: This can be achieved by reacting 4-chlorobenzaldehyde with 2-(4-chlorophenyl)methoxybenzohydrazide under acidic conditions.
Esterification: The resulting hydrazone is then esterified with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology
In biological research, it may serve as a probe for studying enzyme interactions and as a potential lead compound in drug discovery.
Medicine
The compound’s structural features make it a candidate for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes, potentially inhibiting their activity. The aromatic rings and methoxy groups may also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar aromatic structures but different functional groups.
Bis(4-fluorophenyl)methanone: Another compound with a similar core structure but different substituents.
Uniqueness
The presence of the hydrazone linkage and the specific arrangement of methoxy and chlorophenyl groups make [4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate unique
Properties
CAS No. |
769148-52-9 |
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Molecular Formula |
C30H25ClN2O6 |
Molecular Weight |
545.0 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H25ClN2O6/c1-36-27-16-11-22(17-28(27)37-2)30(35)39-24-14-9-20(10-15-24)18-32-33-29(34)25-5-3-4-6-26(25)38-19-21-7-12-23(31)13-8-21/h3-18H,19H2,1-2H3,(H,33,34)/b32-18+ |
InChI Key |
UKJMMKQVJFRKAU-KCSSXMTESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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